molecular formula C19H16F3N3O2S B11466432 [4-(1,2-Benzothiazol-3-yl)piperazin-1-yl][4-(trifluoromethoxy)phenyl]methanone

[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl][4-(trifluoromethoxy)phenyl]methanone

Cat. No.: B11466432
M. Wt: 407.4 g/mol
InChI Key: MGKZSXNFEDDXKN-UHFFFAOYSA-N
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Description

3-{4-[4-(TRIFLUOROMETHOXY)BENZOYL]PIPERAZIN-1-YL}-1,2-BENZOTHIAZOLE is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a trifluoromethoxy group attached to a benzoyl-piperazine moiety, which is further linked to a benzothiazole ring. The unique structural features of this compound make it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[4-(TRIFLUOROMETHOXY)BENZOYL]PIPERAZIN-1-YL}-1,2-BENZOTHIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the benzothiazole core with piperazine in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Attachment of the Trifluoromethoxybenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{4-[4-(TRIFLUOROMETHOXY)BENZOYL]PIPERAZIN-1-YL}-1,2-BENZOTHIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-{4-[4-(TRIFLUOROMETHOXY)BENZOYL]PIPERAZIN-1-YL}-1,2-BENZOTHIAZOLE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an antipsychotic, anti-inflammatory, and anticancer agent.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{4-[4-(TRIFLUOROMETHOXY)BENZOYL]PIPERAZIN-1-YL}-1,2-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{4-[4-(TRIFLUOROMETHOXY)BENZOYL]PIPERAZIN-1-YL}-1,2-BENZOTHIAZOLE lies in its trifluoromethoxybenzoyl group, which imparts distinct physicochemical properties and biological activities. This structural feature enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C19H16F3N3O2S

Molecular Weight

407.4 g/mol

IUPAC Name

[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone

InChI

InChI=1S/C19H16F3N3O2S/c20-19(21,22)27-14-7-5-13(6-8-14)18(26)25-11-9-24(10-12-25)17-15-3-1-2-4-16(15)28-23-17/h1-8H,9-12H2

InChI Key

MGKZSXNFEDDXKN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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